(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
Overview
Description
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique structure, featuring a benzyl group and two methyl groups on the oxazolidinone ring, contributes to its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-phenylalanine with formaldehyde and a suitable amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazolidinone products.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one involves its ability to form stable complexes with various substrates, facilitating asymmetric transformations. The molecular targets include specific enzymes and receptors that interact with the oxazolidinone ring, leading to selective reactions. The pathways involved often include nucleophilic attack, coordination with metal catalysts, and stabilization of transition states.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-5-methyloxazolidin-2-one
- (S)-4-Benzyl-5,5-diethyloxazolidin-2-one
Uniqueness
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective as a chiral auxiliary, providing high selectivity and efficiency in asymmetric synthesis compared to other similar compounds.
Properties
IUPAC Name |
(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGFEJKONZGOH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448416 | |
Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168297-85-6 | |
Record name | (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168297-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in the synthesis of α, β-dihydroxyaldehydes?
A1: this compound acts as a chiral auxiliary in the asymmetric synthesis of differentially protected α, β-dihydroxyaldehydes. [, ] This means it is a temporary chiral directing group that is attached to the substrate molecule to control the stereochemistry of the reaction. The papers provided describe how N-α-benzyloxyacetyl derivatives of this compound are used for this purpose. [, ]
Q2: Are there any other synthetic applications of this compound or its derivatives?
A2: While the provided papers specifically discuss the use of N-α-benzyloxyacetyl derivatives of this compound in the synthesis of differentially protected α, β-dihydroxyaldehydes, these types of compounds are versatile chiral auxiliaries. [, ] They are frequently employed in various asymmetric synthesis reactions to introduce chirality into target molecules. Further research into the chemical literature would be needed to uncover specific examples.
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